

Head-to-head *in vivo* comparison of isavuconazole and liposomal amphotericin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isavuconazonium*

Cat. No.: B1236616

[Get Quote](#)

Head-to-Head In Vivo Comparison: Isavuconazole vs. Liposomal Amphotericin B

A comprehensive review of preclinical data comparing the efficacy and experimental protocols of isavuconazole and liposomal amphotericin B in treating invasive fungal infections.

This guide provides a detailed, objective comparison of the *in vivo* performance of two leading antifungal agents, isavuconazole and liposomal amphotericin B (LAmb), in animal models of invasive fungal infections. The data presented is compiled from key preclinical studies to assist researchers, scientists, and drug development professionals in evaluating these therapies.

Efficacy Data Summary

The following tables summarize the quantitative outcomes from head-to-head *in vivo* studies, focusing on survival rates and fungal burden reduction in various animal models.

Table 1: Survival Outcomes in Immunosuppressed Murine Models of Mucormycosis

Fungal Species	Animal Model	Isavuconazole Regime n	Liposomal Amphotericin B Regime n	21-Day Survival Rate (Isavuconazole)	21-Day Survival Rate (LAmB)	21-Day Survival Rate (Placebo)	Source
Rhizopus delemar	Neutropenic Mice	215 mg/kg (oral, i.v., q.d., t.i.d.)	15 mg/kg (i.v., q.d.)	65%	40%	15%	[1]
Rhizopus delemar	Neutropenic Mice	Isavuconazonium sulphate	L-AMB	50%	50%	5%	[2][3]
Mucor circinelloides	Neutropenic Mice	Isavuconazonium sulphate	L-AMB	Not specified	Not specified	Not specified	[2][3]

t.i.d. = three times a day; i.v. = intravenous; q.d. = once a day

Table 2: Fungal Burden in a Murine Model of Pulmonary Mucormycosis

Fungal Species	Animal Model	Treatment Group	Organ	Fungal Burden Reduction (vs. Placebo)	Source
Rhizopus delemar	Neutropenic Mice	Isavuconazonium sulphate	Lungs & Brain	~1.0-2.0 log	[2][3]
Rhizopus delemar	Neutropenic Mice	Liposomal Amphotericin B	Lungs & Brain	~1.0-2.0 log	[2][3]

Table 3: Fungal Burden in a Rabbit Model of *Exserohilum rostratum* Meningoencephalitis

Fungal Species	Animal Model	Isavuconazole Regimen	Liposomal Amphotericin B Regimen	CNS Tissue Fungal Burden Reduction (vs. Untreated Controls)	Source
Exserohilum rostratum	Immunocompromised Rabbits	60 mg/kg/day	5, 7.5, and 10 mg/kg/day	Significant reduction (P < 0.05)	[4][5][6]

CNS = Central Nervous System

Experimental Protocols

Detailed methodologies for the key *in vivo* experiments cited are provided below to allow for replication and critical evaluation.

Murine Model of Pulmonary Mucormycosis (*Rhizopus delemar*)

Objective: To compare the efficacy of isavuconazole and liposomal amphotericin B in a neutropenic murine model of pulmonary mucormycosis.[1][2][3]

1. Immunosuppression:

- Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate.

2. Infection:

- Mice are anesthetized with ketamine and xylazine.

- They are then infected intratracheally with a suspension of *Rhizopus delemar* spores (e.g., 2.5×10^5 spores).[1]

3. Treatment Administration:

- Treatment is initiated 8 hours post-infection and continues for 4 days.[1][2][3]
- Isavuconazole Group: **Isavuconazonium** sulfate is administered orally by gavage (e.g., 215 mg/kg, three times daily).[1]
- Liposomal Amphotericin B Group: LAmB is administered via tail vein injection (e.g., 15 mg/kg, once daily).[1]
- Placebo Group: Mice receive the vehicle control (e.g., 5% dextrose water).[1]

4. Endpoints:

- Primary Endpoint: Survival is monitored for 21 days post-infection.[1][2]
- Secondary Endpoint: On day 4 post-infection, a subset of mice is euthanized to determine the tissue fungal burden in the lungs and brain via quantitative PCR (qPCR).[1][2]

Rabbit Model of *Exserohilum rostratum* Meningoencephalitis

Objective: To evaluate the efficacy of isavuconazole and liposomal amphotericin B in a rabbit model of CNS phaeohyphomycosis caused by *Exserohilum rostratum*.[4][5][6]

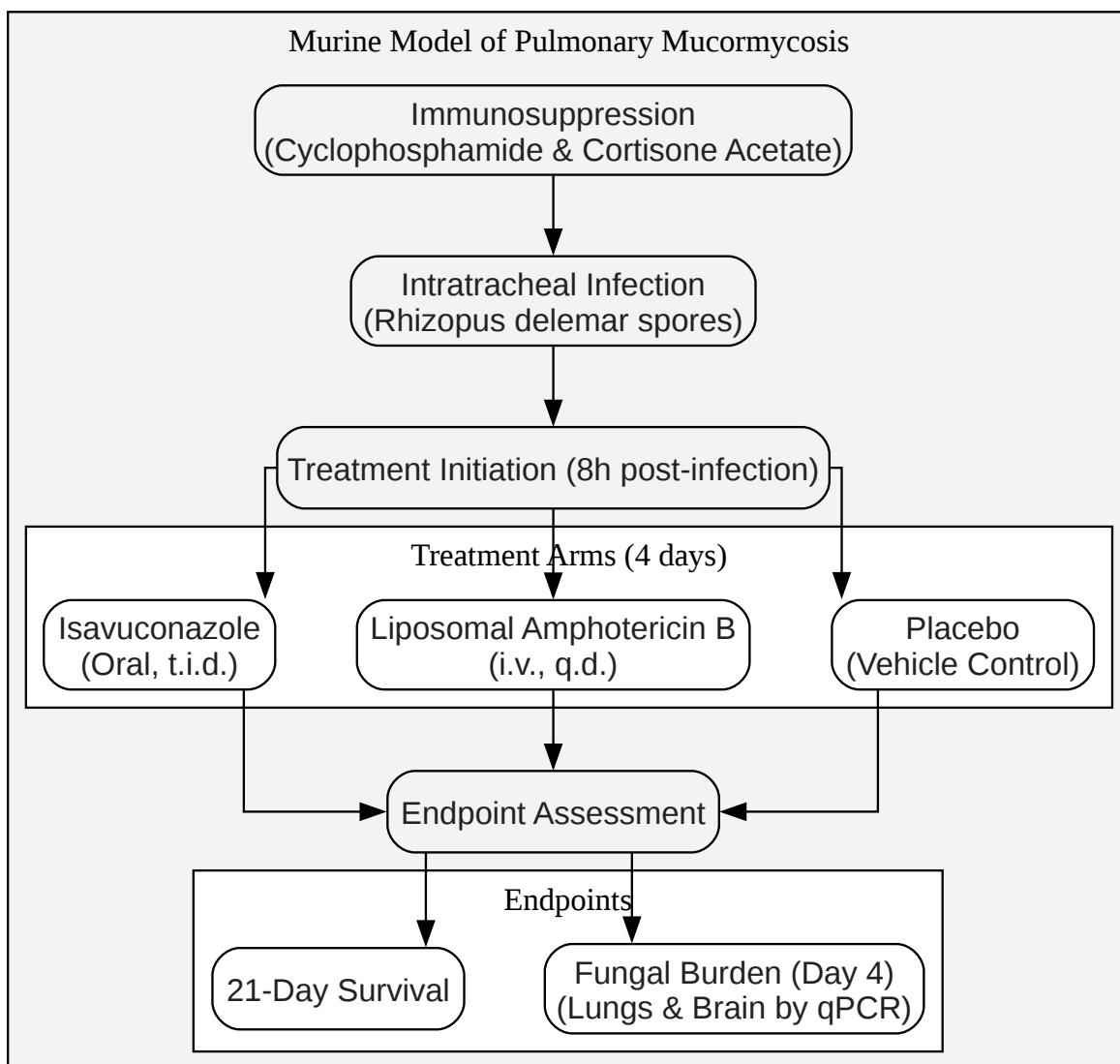
1. Immunosuppression:

- Rabbits are immunosuppressed to facilitate the establishment of a central nervous system infection.

2. Infection:

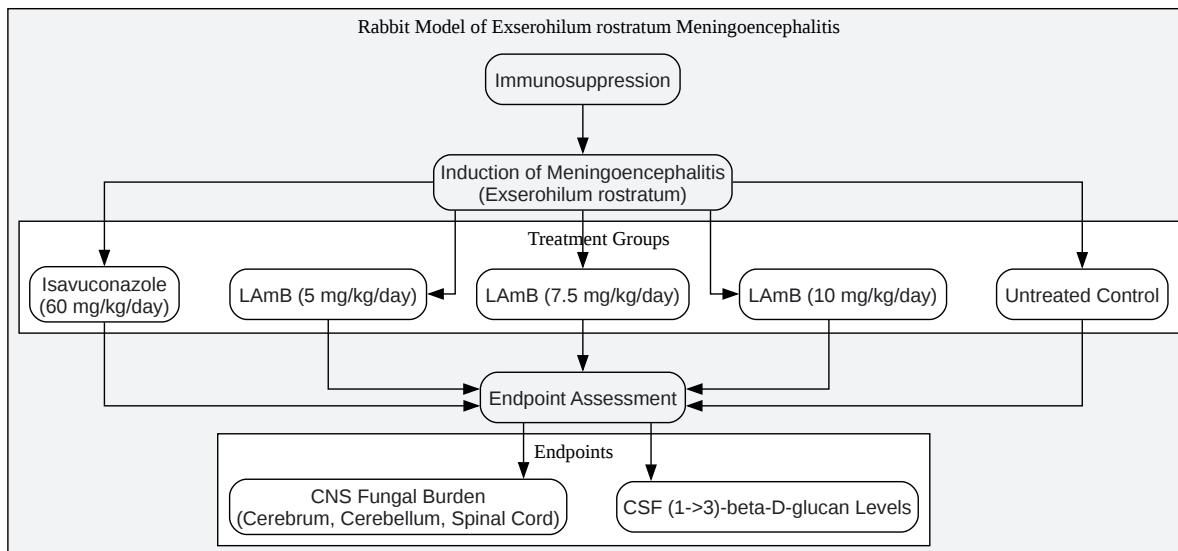
- The specific method of inducing meningoencephalitis is not detailed in the provided search results.

3. Treatment Groups:


- Isavuconazole Group (ISAV60): Treated with isavuconazole at a dose of 60 mg/kg/day.[5][6]
- Liposomal Amphotericin B Groups (LAMB5, LAMB7.5, LAMB10): Treated with LAmB at doses of 5.0, 7.5, and 10 mg/kg/day, respectively.[5][6]
- Untreated Controls (UC): Receive no antifungal treatment.[5][6]

4. Endpoints:

- Primary Endpoint: The residual fungal burden in CNS tissues (cerebrum, cerebellum, and spinal cord) is measured as log CFU/g.[4][5]
- Secondary Endpoint: Cerebrospinal fluid (CSF) levels of (1 → 3)- β -D-glucan are also assessed.[6]


Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for the murine model of pulmonary mucormycosis.

[Click to download full resolution via product page](#)

Caption: Workflow for the rabbit model of CNS phaeohyphomycosis.

Summary of Findings

In a neutropenic murine model of pulmonary mucormycosis, isavuconazole demonstrated comparable or, in some cases, superior efficacy to high-dose liposomal amphotericin B in improving survival and reducing tissue fungal burden.^{[1][2][3]} Specifically, one study reported a 65% survival rate with isavuconazole compared to 40% with LAmb.^[1] Another study found equal survival benefits for both drugs when administered as monotherapy.^{[2][3]} Both agents were effective in reducing the fungal burden in the lungs and brain by approximately 1.0 to 2.0 log compared to placebo.^{[2][3]}

In a rabbit model of *Exserohilum rostratum* meningoencephalitis, isavuconazole at 60 mg/kg/day was found to be comparable in efficacy to various doses of LAmB (5, 7.5, and 10 mg/kg/day).[4][5] Both treatments led to a significant reduction in the fungal burden in the cerebrum, cerebellum, and spinal cord tissues when compared to untreated controls.[4][5]

These preclinical findings suggest that isavuconazole is a potent antifungal agent with in vivo efficacy comparable to that of liposomal amphotericin B for the treatment of invasive mold infections, including mucormycosis and CNS phaeohyphomycosis. The availability of both oral and intravenous formulations of isavuconazole may offer a clinical advantage.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal efficacy of isavuconazole and liposomal amphotericin B in a rabbit model of *Exserohilum rostratum* meningoencephalitis: A preclinical paradigm for management of CNS phaeohyphomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal efficacy of isavuconazole and liposomal amphotericin B in a rabbit model of *Exserohilum rostratum* meningoencephalitis: A preclinical paradigm for management of CNS phaeohyphomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head in vivo comparison of isavuconazole and liposomal amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236616#head-to-head-in-vivo-comparison-of-isavuconazole-and-liposomal-amphotericin-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com